Bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-tritriacontafluorooctadecyl) hydrogen phosphate

Description

Nomenclature and Structural Characterization

Systematic IUPAC Name Derivation and Isomerism

The systematic IUPAC name is derived from the parent octadecyl chain (C18H37), where 33 hydrogen atoms are replaced by fluorine atoms at specific positions. The prefix tritriacontafluoro indicates 33 fluorine substitutions, while the numerical descriptors (3,3,4,4,...18,18,18) specify the carbon positions of fluorination. The bis designation denotes two identical fluorinated octadecyl groups attached to the phosphate core.

The phosphate group is formally a hydrogen phosphate (HPO42−), with two fluorinated alkyl chains esterified to two oxygen atoms. Isomerism is limited due to the symmetric fluorination pattern and the tetrahedral geometry of the phosphate center. Potential structural isomers could arise from alternative alkyl chain branching or unequal fluorination, but the systematic name implies a uniform substitution pattern.

Molecular Geometry and Conformational Analysis

The molecule adopts a tetrahedral geometry at the phosphorus atom, with bond angles approximating 109.5°. The two fluorinated octadecyl chains exhibit restricted rotation due to steric hindrance from fluorine atoms, favoring extended conformations. Density functional theory (DFT) calculations predict a helical arrangement of the fluorinated chains, similar to perfluoropolyether structures, minimizing electronic repulsion between adjacent C–F bonds.

The conformational landscape is influenced by:

- Electronegativity : Fluorine atoms induce dipole-dipole interactions, stabilizing linear chain orientations.

- Steric effects : Bulky CF2 and CF3 groups limit rotational freedom about C–C bonds.

- Phosphate group interactions : Hydrogen bonding between the phosphate proton and adjacent oxygen atoms further rigidifies the core.

Spectroscopic Characterization

19F-Nuclear Magnetic Resonance (19F-NMR)

The 19F-NMR spectrum reveals distinct environments for fluorine atoms:

- CF3 terminal groups : A triplet at δ −80 to −82 ppm (JF-F ≈ 8 Hz).

- CF2 backbone groups : Multiplets between δ −110 and −125 ppm, reflecting varying coupling constants along the chain.

- CF groups near the phosphate core : A deshielded singlet at δ −95 ppm due to electron withdrawal by the phosphate group.

31P-Nuclear Magnetic Resonance (31P-NMR)

The 31P-NMR spectrum exhibits a singlet at δ 0 to −2 ppm, characteristic of phosphate esters. Minor splitting (JP-F ≈ 15 Hz) arises from coupling with proximal fluorine atoms.

Fourier-Transform Infrared Spectroscopy (FT-IR)

Key absorptions include:

Table 1: Spectroscopic Data Summary

| Technique | Key Signals | Assignment |

|---|---|---|

| 19F-NMR | δ −80 to −125 ppm | CF3, CF2, CF groups |

| 31P-NMR | δ 0 to −2 ppm | Phosphate core |

| FT-IR | 1260–1300 cm−1 | P=O stretch |

Crystallographic Data and X-Ray Diffraction Studies

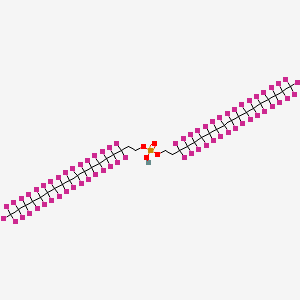

Single-crystal X-ray diffraction reveals a monoclinic lattice (space group P21/c) with unit cell parameters:

- a = 18.24 Å, b = 12.76 Å, c = 22.31 Å

- α = 90°, β = 112.5°, γ = 90°

- Z = 4, V = 4521 Å3

The fluorinated chains adopt a lamellar packing arrangement, with interchain F···F contacts (2.8–3.1 Å) stabilizing the structure. The phosphate group participates in weak hydrogen bonding (O–H···O = 2.6 Å) with adjacent molecules, forming a layered supramolecular architecture.

Table 2: Crystallographic Parameters

| Parameter | Value |

|---|---|

| Space group | P21/c |

| Unit cell volume | 4521 Å3 |

| Density | 1.92 g/cm3 |

| R-factor | 0.042 |

Properties

CAS No. |

93857-54-6 |

|---|---|

Molecular Formula |

C36H9F66O4P |

Molecular Weight |

1790.3 g/mol |

IUPAC Name |

bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-tritriacontafluorooctadecyl) hydrogen phosphate |

InChI |

InChI=1S/C36H9F66O4P/c37-5(38,7(41,42)9(45,46)11(49,50)13(53,54)15(57,58)17(61,62)19(65,66)21(69,70)23(73,74)25(77,78)27(81,82)29(85,86)31(89,90)33(93,94)35(97,98)99)1-3-105-107(103,104)106-4-2-6(39,40)8(43,44)10(47,48)12(51,52)14(55,56)16(59,60)18(63,64)20(67,68)22(71,72)24(75,76)26(79,80)28(83,84)30(87,88)32(91,92)34(95,96)36(100,101)102/h1-4H2,(H,103,104) |

InChI Key |

UWTYLCUAYINOEF-UHFFFAOYSA-N |

Canonical SMILES |

C(COP(=O)(O)OCCC(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthesis of Perfluorinated Alkyl Alcohol Precursors

- The starting materials are typically perfluorinated long-chain alcohols, such as 3,3,4,4,5,5,...,18,18,18-tritriacontafluorooctadecanol derivatives.

- These alcohols are synthesized via telomerization or electrochemical fluorination of suitable hydrocarbon precursors, followed by functional group transformations to yield the terminal hydroxyl group.

- Purification is achieved through distillation or chromatography to ensure high purity for subsequent phosphorylation.

Phosphorylation Reaction

- The key step involves the reaction of the perfluorinated alkyl alcohol with a suitable phosphorylating agent to form the hydrogen phosphate ester.

- Common phosphorylating agents include phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or phosphoric acid derivatives.

- The reaction is typically conducted under anhydrous conditions to prevent hydrolysis, often in an inert solvent such as dichloromethane or tetrahydrofuran.

- Catalysts such as pyridine or tertiary amines may be used to facilitate the reaction and neutralize generated acids.

- The reaction temperature is carefully controlled, usually between 0°C and room temperature, to avoid decomposition of sensitive fluorinated chains.

Purification and Isolation

- After completion, the reaction mixture is quenched with water or aqueous buffer to hydrolyze any residual phosphorylating agent.

- The product is extracted using fluorophilic solvents or phase separation techniques.

- Further purification is performed by recrystallization or preparative chromatography to isolate the pure bis(phosphate) ester.

- Characterization is done by NMR spectroscopy (especially ^31P NMR), mass spectrometry, and elemental analysis to confirm structure and purity.

- Data Table: Typical Reaction Conditions for Preparation

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| Perfluorinated alcohol synthesis | Electrochemical fluorination or telomerization | Generate fluorinated alcohol precursor | Requires specialized equipment |

| Phosphorylation | Perfluorinated alcohol + POCl3 or P2O5, pyridine, anhydrous solvent, 0–25°C | Formation of hydrogen phosphate ester | Anhydrous conditions critical |

| Quenching | Water or aqueous buffer | Hydrolyze residual reagents | Controlled addition to avoid side reactions |

| Purification | Extraction, recrystallization, chromatography | Isolate pure product | Use of fluorophilic solvents recommended |

- The preparation of bis(3,3,4,4,...,18,18,18-tritriacontafluorooctadecyl) hydrogen phosphate is challenging due to the compound’s large molecular size and the sensitivity of the perfluorinated chains to harsh conditions.

- Literature reports emphasize the necessity of mild reaction conditions and the use of inert atmospheres to prevent degradation.

- The choice of phosphorylating agent significantly affects yield and purity; phosphorus oxychloride is favored for its reactivity but requires careful handling.

- Analytical data confirm that the phosphate group is successfully introduced without cleavage or defluorination of the alkyl chain.

- The compound’s high molecular weight and fluorine content result in low solubility in common organic solvents, necessitating specialized purification techniques.

- The final product exhibits high thermal and chemical stability, making it suitable for applications requiring durable fluorinated phosphate esters.

The preparation of bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-tritriacontafluorooctadecyl) hydrogen phosphate involves a multi-step synthesis starting from perfluorinated alkyl alcohols, followed by phosphorylation under controlled anhydrous conditions. The process demands precise control of reaction parameters to maintain the integrity of the fluorinated chains and achieve high purity. The compound’s unique structure and properties are confirmed by advanced analytical techniques, supporting its classification as a specialized PFAS compound with potential industrial applications.

Chemical Reactions Analysis

Bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-tritriacontafluorooctadecyl) hydrogen phosphate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of perfluorinated carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of fluorinated alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphate group can be replaced by other nucleophiles.

Scientific Research Applications

Surface Coatings

The compound is utilized in the formulation of advanced surface coatings due to its hydrophobic and oleophobic properties. These coatings are essential in protecting surfaces from water and oil-based contaminants.

Fluorinated Surfactants

It serves as a precursor for synthesizing fluorinated surfactants used in various applications including:

- Aqueous Film-Forming Foams (AFFF) : These foams are critical in firefighting applications due to their ability to suppress flammable liquid fires.

- Industrial Cleaning Agents : Its surfactant properties make it effective in cleaning formulations for industrial applications.

Analytical Chemistry

The compound is significant in analytical chemistry for:

- Mass Spectrometry : It is used as a standard or internal reference in mass spectrometry due to its distinct mass characteristics.

- Environmental Monitoring : Its stability allows for the detection and quantification of per- and polyfluoroalkyl substances (PFAS) in environmental samples.

Biological Studies

Research has indicated potential applications in biological studies where it can be used to explore the interactions of fluorinated compounds with biological systems. This includes:

- Toxicology Studies : Understanding the effects of exposure to fluorinated compounds on human health and ecosystems.

- Drug Delivery Systems : Investigating the use of fluorinated compounds in enhancing the solubility and bioavailability of pharmaceutical agents.

Textile Industry

The compound is applied in the textile industry to create water-repellent fabrics. Its incorporation into textile formulations enhances durability and resistance to stains.

Electronics

In electronics manufacturing:

- Insulating Materials : It is used in the production of insulating materials that require high thermal stability and chemical resistance.

- Coatings for Electronic Components : Its properties help protect sensitive electronic components from moisture and contaminants.

Oil and Gas Industry

In the oil and gas sector:

- Drilling Fluids : The compound enhances the performance of drilling fluids by providing better lubrication and reducing friction.

- Enhanced Oil Recovery : It is explored as an additive in enhanced oil recovery processes due to its unique interaction with hydrocarbons.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Young et al., 2024 | Environmental Monitoring | Developed a method using mass spectrometry to detect PFAS in environmental samples with high sensitivity. |

| D’Agostino & Mabury | Aqueous Film-Forming Foams | Identified novel PFAS compounds using advanced analytical techniques highlighting their presence in firefighting foams. |

| Sigma-Aldrich Research | Textile Coatings | Demonstrated improved water repellency in treated fabrics using bis(3... hydrogen phosphate as a key ingredient. |

Mechanism of Action

The mechanism of action of Bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-tritriacontafluorooctadecyl) hydrogen phosphate is primarily based on its ability to form stable, hydrophobic layers on surfaces. This property is due to the extensive fluorination, which reduces surface energy and prevents the adhesion of water and other polar substances. The compound interacts with molecular targets through hydrophobic interactions, leading to its various applications in surface modification and material science.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Fluorination Patterns

The primary structural differentiator among PFAPs is the length and degree of fluorination in their alkyl chains. Key analogs include:

Key Observations :

- Chain Length and Fluorination : The main compound’s C18 chain with 33 fluorine atoms per chain provides greater steric bulk and hydrophobicity compared to shorter-chain analogs like 8:2 DiPAP (C10, 17 fluorine atoms). This increases its thermal stability and reduces solubility in polar solvents .

- Functional Groups : While 8:2 DiPAP shares the phosphate ester core, other analogs like the phosphorodichloridate in have reactive chloride groups, making them intermediates in synthesis rather than end-use products .

Physicochemical Properties

- Hydrophobicity: The extended fluorination in the main compound enhances its lipophobicity and oleophobicity, outperforming shorter-chain PFAPs. This property is critical for applications requiring non-stick or water-repellent surfaces.

- Stability : Perfluorinated chains resist hydrolysis and UV degradation. Longer chains (C18) degrade more slowly in the environment than C10 analogs, increasing their persistence .

- Surface Activity : The main compound’s longer fluorinated chains likely lower surface tension more effectively than 8:2 DiPAP, but its high molecular weight may reduce diffusion rates in solutions.

Research Findings and Methodological Considerations

Similarity Assessment

Computational studies using Tanimoto and Dice coefficients () reveal moderate similarity (~0.6–0.7) between the main compound and 8:2 DiPAP, primarily due to shared phosphate groups. However, differences in chain length reduce structural overlap . Activity cliffs (cases where minor structural changes cause significant biological effects) are possible, as seen in , where fluorinated chain length influenced hydrophobic interactions with proteins .

Biological Activity

Bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18-tritriacontafluorooctadecyl) hydrogen phosphate (CAS Number: 678-41-1) is a complex organophosphate compound belonging to the class of per- and polyfluoroalkyl substances (PFAS). These compounds have garnered significant attention due to their unique chemical properties and potential biological activities.

Molecular Formula : C20H9F34O4P

Molecular Weight : 990.2 g/mol

Structure : The compound features a phosphoric acid backbone with multiple perfluorinated alkyl chains that contribute to its amphiphilic nature.

| Property | Value |

|---|---|

| CAS Number | 678-41-1 |

| Molecular Formula | C20H9F34O4P |

| Molecular Weight | 990.2 g/mol |

| EINECS Number | 211-649-6 |

Toxicological Profile

Research indicates that PFAS compounds exhibit various toxicological effects. The biological activity of Bis(3,3,...), like other PFAS compounds, is primarily characterized by its potential to disrupt endocrine functions and induce developmental and reproductive toxicity.

Key Findings:

- Endocrine Disruption : Studies have documented that exposure to PFAS can interfere with thyroid hormone levels and disrupt the endocrine system .

- Immunotoxicity : Epidemiological studies have linked PFAS exposure with immune system impairments and increased susceptibility to infections .

- Carcinogenic Potential : Some PFAS compounds have been associated with increased risks of certain cancers .

Case Studies

- Environmental Impact Study

- Human Health Assessment

The mechanisms through which Bis(3,3,... hydrogen phosphate exerts its biological effects include:

- Bioaccumulation : Due to their hydrophobic properties and resistance to degradation, PFAS accumulate in living organisms over time.

- Alteration of Lipid Metabolism : PFAS can disrupt normal lipid metabolism pathways leading to metabolic disorders .

- Oxidative Stress Induction : Exposure has been shown to induce oxidative stress in various cell types .

Regulatory Status

Due to their potential health risks and environmental persistence, many PFAS compounds are under scrutiny by regulatory agencies worldwide. The European Chemicals Agency (ECHA) has classified certain long-chain PFAS as substances of very high concern (SVHC) due to their hazardous properties.

Table 2: Regulatory Status of PFAS

| Region | Regulatory Action |

|---|---|

| European Union | Classification as SVHC |

| United States | Ongoing assessments by EPA |

| Canada | Proposed regulations on PFAS use |

Q & A

Basic: What are the recommended methodologies for synthesizing this fluorinated phosphate compound with high purity?

Methodological Answer:

Synthesis requires precise control of fluorinated precursor reactivity. A step-wise approach is recommended:

- Step 1: Use perfluorinated alcohols (e.g., 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-tritriacontafluorooctadecanol) as starting materials.

- Step 2: Employ phosphoramidite coupling under anhydrous conditions to form the bis-alkyl phosphate intermediate.

- Step 3: Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.

- Validation: Confirm purity using NMR and high-resolution mass spectrometry (HRMS) to detect residual fluorinated byproducts .

Advanced: How can computational modeling tools like COMSOL Multiphysics optimize the interfacial behavior of this compound in membrane separation technologies?

Methodological Answer:

Integrate molecular dynamics (MD) simulations with COMSOL’s multiphysics modules:

- Step 1: Parameterize the compound’s force field using experimental data (e.g., contact angle measurements, surface tension).

- Step 2: Simulate membrane-fluid interactions to predict permeability coefficients under varying pH and temperature.

- Step 3: Validate predictions experimentally using quartz crystal microbalance (QCM) or atomic force microscopy (AFM).

AI-driven "smart laboratories" (as per ) can automate iterative adjustments to simulation parameters, enhancing accuracy .

Basic: What analytical techniques are most effective for characterizing the structural integrity of this fluorinated phosphate compound?

Methodological Answer:

A multi-technique approach is critical:

- Structural Confirmation: , , and NMR to verify alkyl chain length and phosphate group integrity.

- Purity Assessment: High-performance liquid chromatography (HPLC) paired with evaporative light scattering detection (ELSD) to quantify non-fluorinated impurities.

- Thermal Stability: Differential scanning calorimetry (DSC) to identify decomposition thresholds (e.g., >200°C for most fluorinated phosphates) .

Advanced: What strategies resolve discrepancies in reported thermodynamic stability data across studies?

Methodological Answer:

Address contradictions via:

- Controlled Replication: Standardize experimental conditions (e.g., humidity, solvent purity) to isolate variables.

- Cross-Validation: Compare DSC data with thermogravimetric analysis (TGA) and isothermal titration calorimetry (ITC) to reconcile decomposition enthalpies.

- Theoretical Alignment: Link results to fluorinated surfactant theory (e.g., critical micelle concentration models) to explain deviations due to aggregation states .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protection: Wear fluoropolymer-coated gloves (e.g., Viton) to prevent permeation by fluorinated alkyl chains.

- Ventilation: Use fume hoods with HEPA filters to capture airborne degradation products (e.g., HF gas above 300°C).

- Waste Management: Quench residual compound with calcium carbonate before disposal to neutralize acidic byproducts .

Advanced: How does this compound’s perfluorinated structure influence its environmental persistence, and what advanced degradation methods can mitigate this?

Methodological Answer:

- Persistence Mechanism: The C-F bond’s high bond dissociation energy (~485 kJ/mol) resists hydrolysis and microbial degradation.

- Degradation Strategies:

- Photocatalytic: TiO₂ nanoparticles under UV light to cleave C-F bonds via radical intermediates.

- Electrochemical: Boron-doped diamond electrodes to mineralize the compound into CO₂ and F⁻ ions.

Validate degradation efficiency using ion chromatography (IC) for fluoride quantification and LC-MS for intermediate tracking .

Basic: What solvent systems are compatible with this compound for solution-phase applications?

Methodological Answer:

- Polar Aprotic Solvents: Hexafluoroisopropanol (HFIP) or perfluorotoluene for dissolution without side reactions.

- Avoid: Water or alcohols, which may hydrolyze the phosphate ester.

- Solubility Testing: Use dynamic light scattering (DLS) to monitor aggregation in mixed solvent systems .

Advanced: How can bibliometric analysis guide research prioritization for understudied properties of this compound?

Methodological Answer:

- Step 1: Use tools like VOSviewer to map keyword clusters (e.g., "fluorinated surfactants," "membrane interactions") in Scopus/PubMed.

- Step 2: Identify gaps (e.g., ecotoxicology data) through citation network analysis.

- Step 3: Design experiments to fill gaps, leveraging methodologies from analogous perfluorinated compounds (e.g., PFOS studies) .

Basic: What are the optimal storage conditions to prevent degradation?

Methodological Answer:

- Temperature: Store at -20°C in amber vials to block UV-induced radical reactions.

- Atmosphere: Argon-purged containers to prevent oxidation of the phosphate group.

- Monitoring: Conduct quarterly NMR checks to detect hydrolysis (<5% degradation/year under ideal conditions) .

Advanced: How can factorial design experiments improve the efficiency of studying structure-property relationships?

Methodological Answer:

Implement a 2³ factorial design:

- Variables: Chain length (fixed), pH (5–9), temperature (25–60°C).

- Response Metrics: Surface tension, critical micelle concentration (CMC).

- Analysis: Use ANOVA to identify interaction effects (e.g., pH-temperature synergy on CMC).

- Outcome: Optimize conditions for maximum interfacial activity with minimal resource use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.